molecular formula C10H12ClNO B8694415 (1-Methylethyl)phenylcarbamic chloride CAS No. 40016-69-1

(1-Methylethyl)phenylcarbamic chloride

Cat. No. B8694415
M. Wt: 197.66 g/mol
InChI Key: HXKLJAOQHIUGBC-UHFFFAOYSA-N
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Patent
US04014862

Procedure details

A solution of N-isopropylaniline (30 g) in dry benzene (150 ml) was cooled to 5°-10° C and phosgene passed therethrough slowly for 11/2 hours. The mixture was refluxed for 1 hour to remove excess phosgene, cooled and the amine hydrochloride was filtered off. The solvent was evaporated and the residue recrystallised from benzene-petroleum ether 1:1, giving 21.6 g, m.p. 89°-90° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[C:11](Cl)([Cl:13])=[O:12]>C1C=CC=CC=1>[C:5]1([N:4]([CH:1]([CH3:3])[CH3:2])[C:11]([Cl:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)NC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove excess phosgene
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the amine hydrochloride was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from benzene-petroleum ether 1:1
CUSTOM
Type
CUSTOM
Details
giving 21.6 g, m.p. 89°-90° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N(C(=O)Cl)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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